![molecular formula C12H16Cl2N2 B14225631 2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline CAS No. 823189-91-9](/img/structure/B14225631.png)
2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline is an organic compound that features a dichlorinated aniline core with a pyrrolidine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline typically involves the reaction of 2,4-dichloroaniline with 2-(pyrrolidin-1-yl)ethylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms on the aniline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives.
Applications De Recherche Scientifique
2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance binding affinity and selectivity, while the dichloroaniline core can modulate the compound’s electronic properties. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride
- 2-(Pyrrolidin-1-ylmethyl)aniline
- 4-(Pyrrolidin-1-ylcarbonyl)aniline
Uniqueness
2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline is unique due to the presence of both dichloro and pyrrolidine substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The dichloro groups can enhance the compound’s stability and reactivity, while the pyrrolidine ring can improve its binding interactions with biological targets.
Propriétés
Numéro CAS |
823189-91-9 |
|---|---|
Formule moléculaire |
C12H16Cl2N2 |
Poids moléculaire |
259.17 g/mol |
Nom IUPAC |
2,4-dichloro-N-(2-pyrrolidin-1-ylethyl)aniline |
InChI |
InChI=1S/C12H16Cl2N2/c13-10-3-4-12(11(14)9-10)15-5-8-16-6-1-2-7-16/h3-4,9,15H,1-2,5-8H2 |
Clé InChI |
MKGNUKKIQIPYCE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCNC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



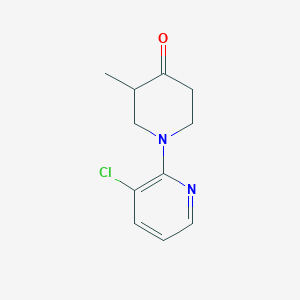


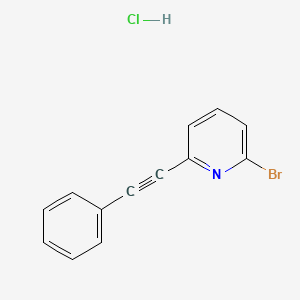
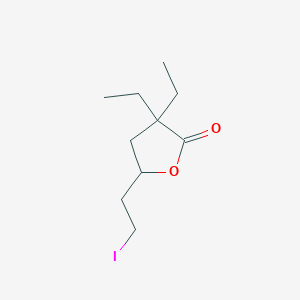

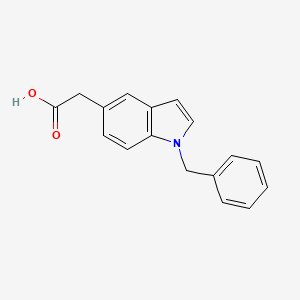
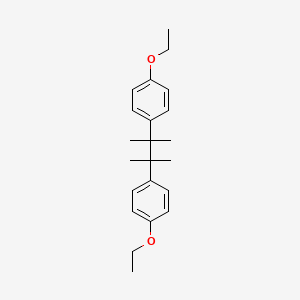
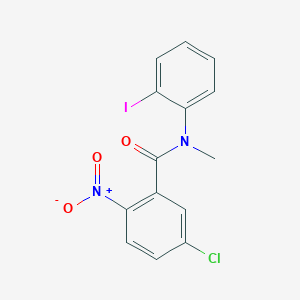
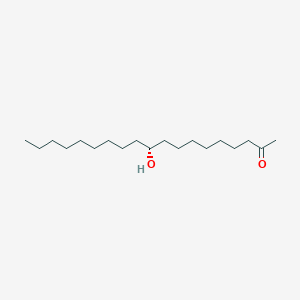
![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)

![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14225619.png)
